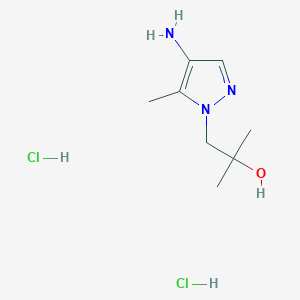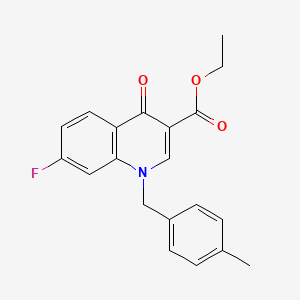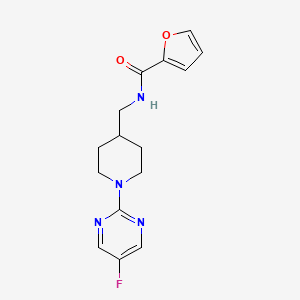![molecular formula C18H21F3N4O4S B2953782 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione CAS No. 893339-21-4](/img/no-structure.png)
1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione, has a molecular formula of C18H21F3N4O4S. It has an average mass of 446.444 Da and a monoisotopic mass of 446.123566 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a pyrimidinedione ring, a piperazine ring, and a trifluoromethyl group. These groups contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³, a boiling point of 541.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C. It has a molar refractivity of 102.6±0.4 cm³ and a polar surface area of 90 Ų .Aplicaciones Científicas De Investigación
Antioxidant and Membrane Protection
Research has shown that novel chemical series, including similar compounds, serve as potent inhibitors of lipid peroxidation. These compounds, through their unique structures, have demonstrated significant efficacy in protecting against oxidative damage, particularly in brain homogenates and synaptosomes. Their action, attributed to their potential as antioxidants, suggests a crucial role in preventing cellular damage from oxidative stress, a factor in various neurodegenerative diseases (Braughler et al., 1987).
Vasodilation Properties
Another area of application involves vasodilation, where derivatives of pyrimidine and triazine have been investigated for their potential to act as vasodilators. These compounds, through their interaction with vascular smooth muscles, have shown promise in managing hypertension and other cardiovascular diseases by promoting blood flow and reducing vascular resistance (McCall et al., 1983).
Organocatalysis in Synthetic Chemistry
In synthetic chemistry, the organocatalytic α-sulfenylation of substituted piperazine-2,5-diones has been explored. This research highlights the utility of such compounds in facilitating catalytic processes that enhance the efficiency and selectivity of chemical reactions, notably in the synthesis of sulfur-containing organic molecules. The use of specific catalysts and reagents has been optimized to achieve high yields under mild conditions, illustrating the compound's role in advancing synthetic methodologies (Dubey et al., 2009).
Sulfomethylation and Macrocyclic Chelates
The sulfomethylation of piperazine and other polyazamacrocycles has opened new pathways in the synthesis of mixed-side-chain macrocyclic chelates. These findings are significant for the development of new chelating agents, which have applications ranging from medicinal chemistry to environmental remediation. The introduction of methanesulfonate groups into these structures, as controlled by pH, has facilitated the creation of novel chelators with potential for enhancing metal ion sequestration (van Westrenen & Sherry, 1992).
Computational Quantum Chemical Studies
Computational studies have also been conducted on similar sulfonamide derivatives to understand their quantum chemical properties, pharmacokinetic profiles, and biological activities. These studies employ various computational techniques to predict the molecular behavior, interaction potentials, and pharmacological relevance of these compounds, providing a foundation for further experimental validation and drug development processes (Gaurav & Krishna, 2021).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione involves the reaction of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid with 1,3,6-trimethyl-2,4-pyridinedione in the presence of a coupling agent and a base to form the desired compound.", "Starting Materials": [ "4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid", "1,3,6-trimethyl-2,4-pyridinedione", "Coupling agent", "Base" ], "Reaction": [ "Step 1: 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylic acid is reacted with a coupling agent and a base to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 1,3,6-trimethyl-2,4-pyridinedione in the presence of a base to form the desired compound, 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione." ] } | |
Número CAS |
893339-21-4 |
Nombre del producto |
1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione |
Fórmula molecular |
C18H21F3N4O4S |
Peso molecular |
446.45 |
Nombre IUPAC |
1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21F3N4O4S/c1-12-15(16(26)23(3)17(27)22(12)2)30(28,29)25-9-7-24(8-10-25)14-6-4-5-13(11-14)18(19,20)21/h4-6,11H,7-10H2,1-3H3 |
Clave InChI |
DUOQCLHDLZEAPO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)

![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)
![[4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2953705.png)

![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)

![5-Methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953713.png)
![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)
![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)

![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)